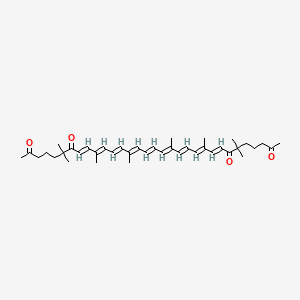

beta-Carotenone

説明

Beta-carotenone (β-apo-13-carotenone) is a metabolite formed via the excentric cleavage of β-carotene, a process mediated by enzymatic activity in intestinal mucosa homogenates . Unlike the central cleavage of β-carotene—which yields retinal (a vitamin A precursor)—excentric cleavage produces shorter-chain apocarotenoids, including β-apo-13-carotenone and β-apo-14′-carotenal . Identification of β-carotenone relies on advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultraviolet/visible (UV/Vis) spectroscopy, and mass spectrometry (MS), confirming its distinct structural and chemical properties . Its enzymatic formation is time- and protein concentration-dependent, underscoring its role in β-carotene metabolism .

特性

CAS番号 |

20126-74-3 |

|---|---|

分子式 |

C40H56O4 |

分子量 |

600.9 g/mol |

IUPAC名 |

(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-octamethyldotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetrone |

InChI |

InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |

InChIキー |

UQKVQNUNGXYNOJ-JLTXGRSLSA-N |

異性体SMILES |

CC(=O)CCCC(C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(CCCC(=O)C)(C)C)\C)\C)/C)/C)(C)C |

正規SMILES |

CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C |

製品の起源 |

United States |

準備方法

Beta-Carotenone can be prepared through various methods, including chemical synthesis and extraction from natural sources. The most popular source for beta-Carotenone is orange carrot. The procedure consists of different steps such as purification, material shredding, juice pressing, protein coagulation, sedimentation, centrifugation, extraction with organic solvent, filtration, deodorization, evaporation, and crystallization . Industrial production often involves chemical synthesis, which has become more prevalent due to its efficiency and cost-effectiveness .

化学反応の分析

Beta-Carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include retinal and retinoic acid, which are biologically active forms of vitamin A .

科学的研究の応用

Beta-Carotenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions and properties. In biology and medicine, beta-Carotenone is studied for its antioxidant properties and its role in preventing diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . It is also used in the food industry as a natural colorant and in cosmetics for its skin-protective properties .

作用機序

Beta-Carotenone exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Additionally, beta-Carotenone is converted into vitamin A in the body, which is essential for vision, immune function, and cellular growth . The conversion involves the enzyme beta-carotene dioxygenase, which cleaves beta-Carotenone to produce retinal .

類似化合物との比較

Table 1: Molecular and Functional Properties of Beta-Carotenone and Related Compounds

Key Observations:

- Provitamin A Activity: Only β-carotene and α-carotene exhibit this property due to central cleavage by β-carotene 15,15′-dioxygenase . Beta-carotenone, lycopene, lutein, and zeaxanthin lack this activity.

- Antioxidant Mechanisms: Beta-carotenone’s radical-scavenging capacity is lower than β-carotene, which has a conjugated polyene chain ideal for quenching singlet oxygen . Lycopene and xanthophylls (lutein, zeaxanthin) demonstrate superior antioxidant efficacy in lipid membranes .

- Metabolic Pathways: Beta-carotenone arises from excentric cleavage, while β-carotene’s central cleavage is vitamin A-dependent .

Analytical Differentiation

Beta-carotenone is distinguished from other carotenoids via:

- Chromatography: Reversed-phase HPLC separates β-carotenone (retention time ~12 min) from β-carotene (~22 min) and lutein (~15 min) .

- Spectroscopy: UV/Vis spectra of β-carotenone show λmax at 420 nm, contrasting with β-carotene (450 nm) and lycopene (472 nm) .

- Mass Spectrometry: Beta-carotenone’s molecular ion (m/z 424.6) differs from β-carotene (m/z 536.9) and lutein (m/z 568.9) .

Health Implications

- Beta-Carotene: High-dose supplementation correlates with increased lung cancer risk in smokers but supports immune function in non-smokers .

- Lycopene : Associated with reduced prostate cancer risk and cardiovascular benefits .

- Lutein/Zeaxanthin : Critical for macular health, reducing age-related macular degeneration (AMD) risk .

Q & A

Q. What are the key methodological considerations for confirming the identity and purity of beta-Carotenone in experimental settings?

To ensure compound integrity, use spectroscopic techniques (e.g., NMR, HPLC) for structural verification and quantify purity via chromatographic methods (e.g., GC-MS). For novel derivatives, provide full spectral data and purity certificates; for known compounds, cross-reference with established literature . Standardize protocols across replicates to minimize batch variability.

Q. How should researchers design reproducible experiments to assess beta-Carotenone’s stability under varying environmental conditions?

Control variables such as temperature, light exposure, and pH using factorial experimental designs. Include negative controls (e.g., inert solvents) and positive controls (e.g., stabilized antioxidants). Use accelerated stability testing with time-series sampling, and validate results via kinetic modeling .

What are the best practices for formulating research questions on beta-Carotenone’s biological activity?

Apply the PICO framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “In vitro (P), does beta-Carotenone (I) compared to retinol (C) modulate oxidative stress markers (O) over 24-hour exposure (T)?” Ensure alignment with literature gaps and feasibility .

Q. How can researchers optimize extraction protocols for beta-Carotenone from natural sources?

Use response surface methodology (RSM) to test variables like solvent polarity, extraction time, and temperature. Validate efficiency via spectrophotometric quantification and compare yields against synthetic standards. Report recovery rates and reproducibility metrics .

Advanced Research Questions

Q. How can contradictions in reported antioxidant activity data for beta-Carotenone be resolved?

Conduct a systematic review following PRISMA guidelines to identify methodological disparities (e.g., assay type, concentration ranges). Replicate conflicting studies under standardized conditions, and perform meta-analysis to quantify heterogeneity sources (e.g., I² statistic) .

Q. What strategies are effective for integrating mixed-methods approaches in beta-Carotenone research?

Combine quantitative assays (e.g., ROS scavenging kinetics) with qualitative data (e.g., transcriptional profiling via RNA-seq). Triangulate findings using convergence analysis, and address discordance through iterative hypothesis refinement .

Q. How should researchers design interdisciplinary studies to evaluate beta-Carotenone’s ecological impacts?

Use scoping studies to map interactions between biochemical pathways and environmental factors (e.g., bioavailability in soil systems). Employ ecological modeling to predict bioaccumulation risks, and validate via field sampling paired with lab-based toxicity assays .

Q. What statistical approaches are recommended for analyzing dose-response relationships in beta-Carotenone toxicity studies?

Apply nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups, and report confidence intervals for effect sizes. For high-throughput data, apply false discovery rate (FDR) corrections .

Methodological Frameworks and Tools

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。